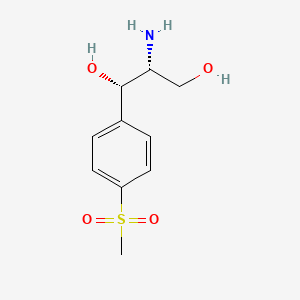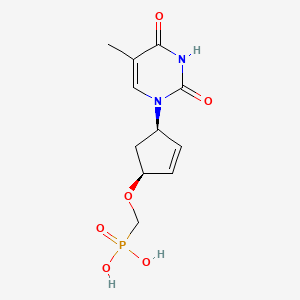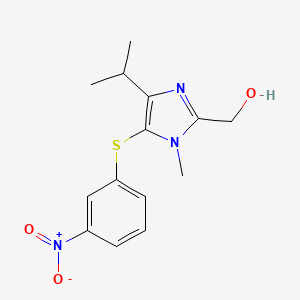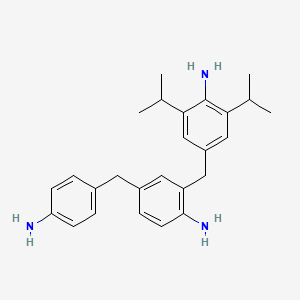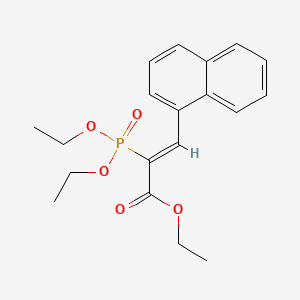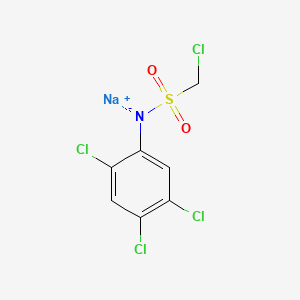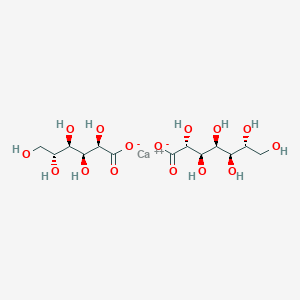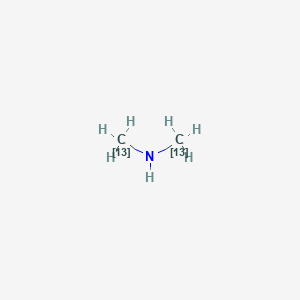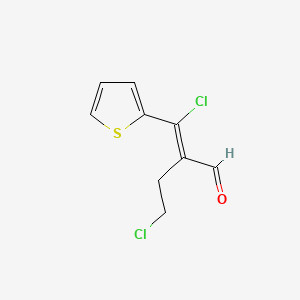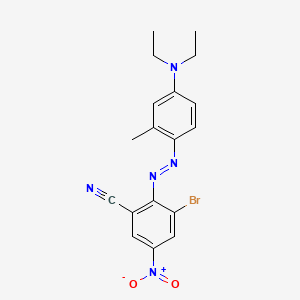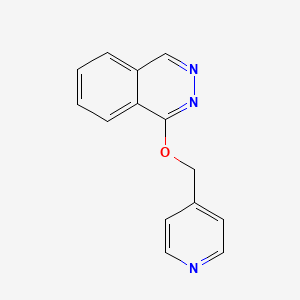
Phthalazine, 1-(4-pyridinylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalazine, 1-(4-pyridinylmethoxy)- is a compound that belongs to the class of phthalazines, which are bicyclic N-heterocycles. Phthalazines are known for their significant biological and pharmacological activities. This particular compound is characterized by the presence of a pyridinylmethoxy group attached to the phthalazine core, making it a unique and valuable chemical entity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phthalazine, 1-(4-pyridinylmethoxy)- typically involves the reaction of phthalazine derivatives with pyridinylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of pyridinylmethanol, followed by nucleophilic substitution on the phthalazine ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phthalazine, 1-(4-pyridinylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the pyridinylmethoxy group can be replaced or modified under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of phthalazine derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
Phthalazine, 1-(4-pyridinylmethoxy)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its role as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mecanismo De Acción
The mechanism of action of Phthalazine, 1-(4-pyridinylmethoxy)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, which play a role in various physiological processes .
Comparación Con Compuestos Similares
Phthalazine, 1-(4-pyridinylmethoxy)- can be compared with other similar compounds such as:
Pyridazine: Another N-heterocyclic compound with similar biological activities.
Cinnoline: A compound with a similar structure but different pharmacological properties.
Phthalazine derivatives: Various derivatives with modifications on the phthalazine core, each exhibiting unique properties.
These comparisons highlight the uniqueness of Phthalazine, 1-(4-pyridinylmethoxy)- in terms of its specific functional groups and biological activities.
Propiedades
Número CAS |
149365-48-0 |
|---|---|
Fórmula molecular |
C14H11N3O |
Peso molecular |
237.26 g/mol |
Nombre IUPAC |
1-(pyridin-4-ylmethoxy)phthalazine |
InChI |
InChI=1S/C14H11N3O/c1-2-4-13-12(3-1)9-16-17-14(13)18-10-11-5-7-15-8-6-11/h1-9H,10H2 |
Clave InChI |
MBIVNMNYHJXEJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NN=C2OCC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



